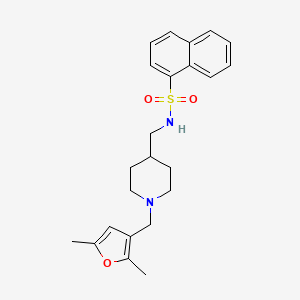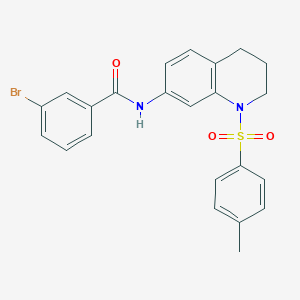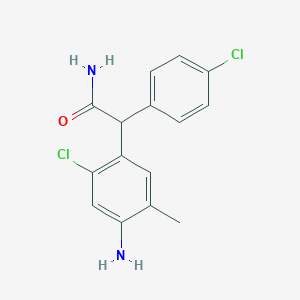
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H14Cl2N2O and its molecular weight is 309.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectrophotometric and High-Performance Liquid Chromatographic Determination
This study explored the behavior of a compound structurally related to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, focusing on its hydrolysis, isomerization, and cyclization reactions under various pH conditions. The research employed UV spectrophotometry and high-performance liquid chromatography to analyze the kinetics and mechanisms involved, revealing the compound's complex reaction pathways in aqueous solutions (Maurice Fleury Bernard et al., 1986).
Synthesis of 4-Choloro-2-hydroxyacetophenone
This research outlines the synthesis process of 4-Choloro-2-hydroxyacetophenone, starting from 3-aminophenol. The study provides a detailed methodology involving acetylation, methylation, and Fries rearrangement, leading to the formation of N-(4-acetyl-3-hydroxyphenyl)acetamide. The subsequent steps involve deacetylation, diazotization, and the Sandmeyer reaction, achieving an overall yield of about 44% (Teng Da-wei, 2011).
Synthesis, Antimalarial Activity, and QSAR of Tebuquine Derivatives
This paper discusses the synthesis and antimalarial activity of a series of compounds, including derivatives similar to this compound. The study involves quantitative structure-activity relationship (QSAR) analysis to correlate the compounds' antimalarial potency against Plasmodium berghei in mice with their structural features, leading to insights into the design of more effective antimalarial agents (L. M. Werbel et al., 1986).
Synthesis and Antimicrobial Activity of Novel Derivatives
This research involves the synthesis of novel thiazolidinone and acetidinone derivatives structurally related to this compound. The compounds were tested for their antimicrobial activity against various microorganisms, providing valuable information on their potential therapeutic applications (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).
CNS Depressant Activity of Schiff Bases
This study synthesizes Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluates their CNS depressant activity. The research demonstrates the potential of these compounds, which share a core structure with this compound, in developing new therapeutic agents for CNS disorders (S. Bhattacharjee, J. Saravanan, & S. Mohan, 2011).
Eigenschaften
IUPAC Name |
2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-8-6-11(12(17)7-13(8)18)14(15(19)20)9-2-4-10(16)5-3-9/h2-7,14H,18H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIICLHCTBGREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)C(C2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2562356.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2562358.png)
![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenoxybenzene-1-sulfonamide](/img/structure/B2562359.png)
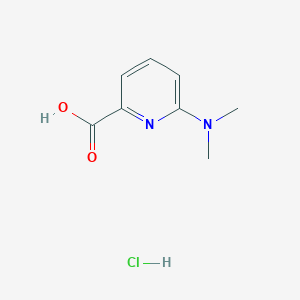
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)
![n-[4-Fluoro-3-(prop-2-enamido)phenyl]-1h,4h,5h,6h-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)
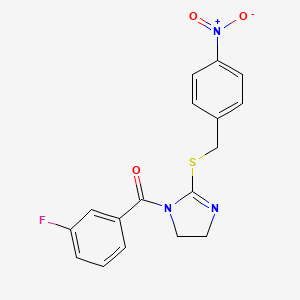

![N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2562371.png)
![{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methanol](/img/structure/B2562372.png)

![Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2562374.png)
